An In-Depth Technical Guide to 2-Chloro-2-methylpropionaldehyde Oxime (CAS No. 18537-69-4)
An In-Depth Technical Guide to 2-Chloro-2-methylpropionaldehyde Oxime (CAS No. 18537-69-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-2-methylpropionaldehyde oxime, a molecule of interest in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.
Core Identification and Physicochemical Properties
2-Chloro-2-methylpropionaldehyde oxime, identified by the CAS number 18537-69-4, is a halogenated aldoxime.[1] Its structure combines the reactivity of an oxime with the influence of an α-chloro substituent, making it a potentially valuable intermediate in organic synthesis.
Molecular and Chemical Data
A summary of the key physicochemical properties of 2-Chloro-2-methylpropionaldehyde oxime is presented in the table below. It is important to note that while some data is available, comprehensive experimental values for properties like melting and boiling points are not consistently reported in publicly accessible databases.
| Property | Value | Source |
| CAS Number | 18537-69-4 | [1] |
| Molecular Formula | C₄H₈ClNO | |
| Molecular Weight | 121.56 g/mol | [2] |
| Synonyms | 2-chloro-2-methyl-propionaldehyde oxime; EINECS 242-410-4; 2-Chloro-2-methylpropanal oxime | [1] |
| Boiling Point | 183.5°C at 760 mmHg (Predicted) |
Synthesis of 2-Chloro-2-methylpropionaldehyde Oxime: A Two-Step Approach
The synthesis of 2-Chloro-2-methylpropionaldehyde oxime can be logically approached in two main stages: the formation of the aldehyde precursor, 2-chloro-2-methylpropanal, followed by its conversion to the corresponding oxime.
Step 1: Synthesis of the Precursor, 2-Chloro-2-methylpropanal
The direct precursor, 2-chloro-2-methylpropanal, can be synthesized via the chlorination of isobutyraldehyde. A Chinese patent describes a method where chlorine gas is passed through a solution of isobutyraldehyde in an organic solvent. This process yields 2-chloro-2-methylpropanal, which can then be used in the subsequent oximation step.
Conceptual Workflow for Precursor Synthesis:
Caption: Synthesis of the aldehyde precursor.
A detailed experimental protocol, adapted from the principles outlined in the patent literature, is provided below.
Experimental Protocol: Synthesis of 2-Chloro-2-methylpropanal
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a suitable gas trap for unreacted chlorine.
-
Charging the Reactor: Charge the flask with isobutyraldehyde and an appropriate organic solvent such as 1,2-dichloroethane.
-
Initiating Chlorination: Cool the reaction mixture to a temperature between 10-15°C using an ice bath.
-
Gas Introduction: Slowly bubble chlorine gas through the stirred solution while maintaining the temperature within the specified range.
-
Monitoring the Reaction: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to follow the consumption of the starting material.
-
Work-up: Once the reaction is complete, cease the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Purification: The solvent can be removed under reduced pressure. The resulting crude 2-chloro-2-methylpropanal can be purified by vacuum distillation.
Step 2: Oximation of 2-Chloro-2-methylpropanal
The conversion of the aldehyde to the oxime is a standard organic transformation. This reaction involves the condensation of the aldehyde with hydroxylamine, typically in the form of its hydrochloride salt, often in the presence of a base to liberate the free hydroxylamine.
General Mechanism of Oxime Formation:
The formation of an oxime proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration. The reaction is typically acid-catalyzed.
Caption: General mechanism of oxime formation.
Experimental Protocol: Synthesis of 2-Chloro-2-methylpropionaldehyde Oxime
-
Reactant Preparation: In a mortar, combine 2-chloro-2-methylpropanal (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as bismuth(III) oxide (Bi₂O₃) (0.6 mmol).[4]
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Extraction: Upon completion, add ethyl acetate to the mortar and triturate the solid.
-
Isolation: Filter the mixture to remove the solid catalyst. The filtrate contains the desired oxime.
-
Purification: The ethyl acetate can be partially evaporated, and the product precipitated by the addition of water. The solid oxime can then be collected by filtration and dried under vacuum.[4]
Spectroscopic Characterization
Accurate characterization of the synthesized 2-Chloro-2-methylpropionaldehyde oxime is critical for confirming its identity and purity. While experimental spectra for this specific compound are not available in the public domain, the expected spectroscopic features can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton of the oxime, and the hydroxyl proton. For the related compound, 2-methylpropanal, the aldehyde proton appears at a distinct chemical shift.[5] In the oxime, the C-H proton of the C=NOH group will also have a characteristic chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the two magnetically non-equivalent methyl carbons, the quaternary carbon bearing the chlorine atom, and the carbon of the C=NOH group. For comparison, the ¹³C NMR spectrum of isobutyraldehyde shows distinct peaks for its carbon atoms.[6]
Infrared (IR) Spectroscopy
The IR spectrum of an oxime typically displays characteristic absorption bands. Key expected vibrations for 2-Chloro-2-methylpropionaldehyde oxime include:
-
O-H stretch: A broad band in the region of 3150-3600 cm⁻¹.[7]
-
C=N stretch: An absorption around 1665 cm⁻¹.[7]
-
N-O stretch: A peak in the range of 930-960 cm⁻¹.[7]
Mass Spectrometry
The mass spectrum of 2-Chloro-2-methylpropionaldehyde oxime (C₄H₈ClNO) would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chlorine atom, the hydroxyl group, and cleavage of the carbon-carbon bonds.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-Chloro-2-methylpropionaldehyde oxime is dictated by the interplay of the oxime functionality and the α-chloro substituent.
Key Reactions of the Oxime Group
-
Beckmann Rearrangement: A characteristic reaction of oximes, where they rearrange to form amides under acidic conditions. This reaction could be a pathway to synthesize substituted amides.[8]
-
Hydrolysis: Oximes can be hydrolyzed back to the corresponding aldehyde and hydroxylamine under acidic conditions.[8]
-
Reduction: The oxime group can be reduced to an amine, providing a route to α-chloro amines.
Influence of the α-Chloro Group
The electron-withdrawing nature of the chlorine atom can influence the reactivity of the oxime group. It also provides a site for nucleophilic substitution reactions, potentially allowing for the introduction of other functional groups.
Applications in Heterocyclic Synthesis
Oximes are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.[9] The presence of the chloro group in 2-Chloro-2-methylpropionaldehyde oxime could be leveraged for subsequent cyclization reactions to form novel heterocyclic systems.
Role in Drug Discovery
While specific applications of 2-Chloro-2-methylpropionaldehyde oxime in drug development are not documented in the available literature, both oxime and chloro-containing moieties are prevalent in medicinal chemistry.
-
Oximes in FDA-Approved Drugs: Several FDA-approved drugs contain an oxime functional group, highlighting its therapeutic relevance. These include antidotes for nerve agents and certain antibiotics.[10][11]
-
Chlorine in Pharmaceuticals: The incorporation of chlorine atoms into drug molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties.
The unique combination of a reactive oxime and a synthetically versatile chloro-group suggests that 2-Chloro-2-methylpropionaldehyde oxime could serve as a valuable building block for the synthesis of novel bioactive molecules.
Safety, Handling, and Stability
As a chemical intermediate, proper handling and storage of 2-Chloro-2-methylpropionaldehyde oxime are essential.
Handling Precautions
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
Storage
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Stability and Decomposition
The stability of oximes can be influenced by factors such as pH and temperature. Halogenated oximes may exhibit different stability profiles compared to their non-halogenated counterparts.[12] Aldoximes can be prone to decomposition upon heating.[13] The presence of the α-chloro group might also influence the thermal stability of the molecule.
Conclusion
2-Chloro-2-methylpropionaldehyde oxime is a chemical entity with potential as a synthetic intermediate, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is sparse in publicly available resources, its synthesis can be achieved through established chemical transformations. Its bifunctional nature, possessing both a reactive oxime and a modifiable chloro-substituent, opens avenues for its use in the creation of diverse molecular architectures. Further research into its synthesis, characterization, and reactivity is warranted to fully explore its potential in drug discovery and development.
References
(Please note that due to the nature of the search results, a comprehensive list of peer-reviewed articles specifically detailing 2-Chloro-2-methylpropionaldehyde oxime was not available. The references below are to sources providing general principles or information on related compounds.)
- Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES.
- Wikipedia. (n.d.). Oxime.
- PubChem. (n.d.). 2-Chlorobutanamide.
- Wikipedia. (n.d.). Beckmann rearrangement.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
- An Efficient Procedure for Synthesis of Oximes by Grinding.
- SpectraBase. (n.d.). Isobutyraldehyde.
- Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosph
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
- MSU chemistry. (n.d.). Infrared Spectroscopy.
- Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in W
- Benchchem. (n.d.).
- Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of noe difference spectroscopy. Semantic Scholar.
- Benchchem. (n.d.).
- Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Comput
- CAMEO Chemicals | NOAA. (n.d.). Oximes.
- ChemicalBook. (n.d.). Butyraldehyde oxime(110-69-0) 13C NMR spectrum.
- Synthesis of allyl-aziridines from α-halo oxime ethers and allyl zinc bromides. RSC Advances (RSC Publishing).
- Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table.
- Recent Advances in the Synthesis of Heterocycles
- Direct Organocatalytic Asymmetric α‐Chlorin
- isobutyraldehyde oxime 151-00-8. Growing Science.
- On the cause of low thermal stability of ethyl halodiazoacet
- Synthesis of alpha-chloroaldoxime O-methanesulfonates and their use in the synthesis of functionalized benzimidazoles. PubMed.
- Propanal, 2-chloro-2-methyl-, oxime SDS, 18537-69-4 Safety D
- ChemicalBook. (n.d.). Isobutyraldehyde(78-84-2) 13C NMR spectrum.
- General structures of aldoximes (I), ketoximes (II); amidoximes (III);... | Download Scientific Diagram.
- An Efficient Procedure for Synthesis of Oximes by Grinding.
- Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applic
- Propanal, 2-methyl-, oxime. the NIST WebBook.
- Propanal, 2-methyl-, oxime. the NIST WebBook.
- 4-chlorobutyramide (C4H8ClNO). PubChemLite.
- PubChem. (n.d.). 2-Methylpropanal oxime.
- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC.
- FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
- Unsubstituted Oximes as Potential Therapeutic Agents. MDPI.
- Current Chemistry Letters Highly efficient method for oximation of aldehydes in the presence of bis-thiourea complexes of cobal. Growing Science.
- The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub.
- Process for halogenation of aldehydes and production of oximes there
- Synthesis of 2-Chloro-2-Methylpropane | PDF | Chemical Reactions | Acid. Scribd.
- 2-Chloro-2-methylpropane synthesis. ChemicalBook.
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
- Butane, 1,4-dichloro-. the NIST WebBook.
- Prepar
- C4H8ClNO - Explore. PubChemLite.
- 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride)
- Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC.
- Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis.
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researth.iars.info [researth.iars.info]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyraldehyde 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Isobutyraldehyde(78-84-2) 13C NMR [m.chemicalbook.com]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. molbase.com [molbase.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
